molecular formula C22H25F3N2O3S B8082717 Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate

Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate

Cat. No.: B8082717
M. Wt: 454.5 g/mol
InChI Key: VZBDVWPFOIUBOS-FLAQELHPSA-N
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Description

Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a benzhydrylideneamino group, a tert-butylsulfinyl group, and a trifluorobutanoate moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate typically involves multi-step organic reactions. One common approach is the Strecker synthesis, which is used to prepare α-aminonitriles, versatile intermediates for amino acid synthesis . The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts . The first step involves the condensation of ammonia with an aldehyde to form an imine, followed by nucleophilic addition of cyanide to the imine carbon, generating the α-aminonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Strecker synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structural features enable it to bind to target molecules, modulating their activity and triggering specific biochemical responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other α-aminonitriles and derivatives with comparable structural features. Examples include:

Uniqueness

Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate stands out due to its trifluorobutanoate moiety, which imparts unique chemical properties and reactivity

Properties

IUPAC Name

methyl (2S,3S)-2-(benzhydrylideneamino)-3-[[(S)-tert-butylsulfinyl]amino]-4,4,4-trifluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O3S/c1-21(2,3)31(29)27-19(22(23,24)25)18(20(28)30-4)26-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,18-19,27H,1-4H3/t18-,19-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBDVWPFOIUBOS-FLAQELHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N[C@@H]([C@@H](C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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